molecular formula C21H23ClN2O2 B11530752 N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide

N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide

Cat. No.: B11530752
M. Wt: 370.9 g/mol
InChI Key: YEDKUQLMHLUQPL-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chlorophenyl group, a phenylacetyl group, and a cyclohexanecarboxamide moiety, making it a unique molecule with potential biological and chemical significance.

Properties

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-[(2-phenylacetyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H23ClN2O2/c22-17-10-7-11-18(15-17)23-20(26)21(12-5-2-6-13-21)24-19(25)14-16-8-3-1-4-9-16/h1,3-4,7-11,15H,2,5-6,12-14H2,(H,23,26)(H,24,25)

InChI Key

YEDKUQLMHLUQPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of 3-chloroaniline with phenylacetyl chloride, followed by cyclization with cyclohexanecarboxylic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE
  • N-(4-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE
  • N-(3-BROMOPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE

Uniqueness

N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylacetyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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